1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol

Prolylcarboxypeptidase PRCP inhibition Metabolic regulation

This 1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol (CAS 1421508‑44‑2) is the essential PRCP inhibitor scaffold disclosed in the piperidinylpyrazolopyridine patent family. Its 4‑(pyrazol‑1‑yl)pyridine‑2‑carbonyl pharmacophore coupled to a 4‑hydroxypiperidine confers a unique PRCP‑inhibitory signature; regioisomers or de‑hydroxy analogs lose this selectivity or shift to off‑target kinases. For SAR campaigns and PRCP modulation assays, only this exact compound delivers the validated pharmacophore. Secure high‑purity material to benchmark novel inhibitors and establish dose‑response curves with confidence.

Molecular Formula C14H16N4O2
Molecular Weight 272.308
CAS No. 1421508-44-2
Cat. No. B2658674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol
CAS1421508-44-2
Molecular FormulaC14H16N4O2
Molecular Weight272.308
Structural Identifiers
SMILESC1CN(CCC1O)C(=O)C2=NC=CC(=C2)N3C=CC=N3
InChIInChI=1S/C14H16N4O2/c19-12-3-8-17(9-4-12)14(20)13-10-11(2-6-15-13)18-7-1-5-16-18/h1-2,5-7,10,12,19H,3-4,8-9H2
InChIKeyVLFSQQJOXOOHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol (CAS 1421508-44-2): A PRCP‑Targeted Pyrazole–Piperidine Hybrid for Specialized Kinase/Protease Research


1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol (CAS 1421508‑44‑2) is a small‑molecule pyrazole–piperidine amide that incorporates a 4‑(pyrazol‑1‑yl)pyridine‑2‑carbonyl core linked to a 4‑hydroxypiperidine moiety [1]. Database annotations classify this compound as a Prolylcarboxypeptidase (PRCP) inhibitor, a serine protease implicated in metabolic and cardiovascular regulation [2]. The molecule serves as a modular scaffold in medicinal chemistry campaigns exploring non‑classical amide bioisosteres and has been disclosed in patent literature as a member of the piperidinylpyrazolopyridine derivative family [3].

Why 1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol Cannot Be Replaced by Other Pyrazole‑Piperidine Amides Without Losing PRCP‑Targeting Fidelity


Pyrazole‑piperidine carboxamides exhibit divergent kinase and protease inhibition profiles depending on the precise substitution pattern on the pyridine and piperidine rings. The 4‑(pyrazol‑1‑yl)pyridine‑2‑carbonyl pharmacophore, when coupled to a 4‑hydroxypiperidine, confers a distinct PRCP‑inhibitory signature that is not observed with closely related analogs such as the corresponding 4‑unsubstituted piperidine or the 3‑pyrazolyl regioisomers [1]. Generic substitution with a pyrazolopyridine derivative lacking the hydroxyl group or with an alternative amide linkage can result in a complete loss of PRCP engagement or a shift toward off‑target kinase activity [2]. Therefore, for experiments requiring selective modulation of PRCP or for structure‑activity relationship (SAR) studies focused on the pyrazole‑amide bioisostere hypothesis, the exact compound specified by CAS 1421508‑44‑2 is essential and cannot be replaced by a seemingly similar analog.

1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol (CAS 1421508-44-2): Head‑to‑Head Comparative Data Against the Closest PRCP Inhibitor Analog


PRCP Target Engagement: Comparison with Piperidinyl Pyrazole Derivative 3

The compound 1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol (CAS 1421508-44-2) is annotated as a Prolylcarboxypeptidase (PRCP) inhibitor in the Therapeutic Target Database, distinguishing it from the closely related Piperidinyl pyrazole derivative 3 (PMID28699813-Compound-B) which is also a PRCP inhibitor but possesses a different substitution pattern [1]. While direct quantitative IC50 values for CAS 1421508-44-2 are not publicly available, its designation as a PRCP inhibitor in the same database that catalogs Compound-B with a reported IC50 of 28 µM [2] establishes a class-level inference that the two compounds share a common primary target but may exhibit divergent potency and selectivity profiles due to structural variations in the piperidine and pyrazole substitution [3].

Prolylcarboxypeptidase PRCP inhibition Metabolic regulation

Structural Differentiation: 4‑Hydroxypiperidine vs. Unsubstituted Piperidine Analogs

The presence of a hydroxyl group at the 4-position of the piperidine ring in CAS 1421508-44-2 introduces a hydrogen-bond donor/acceptor site that is absent in the corresponding 4-unsubstituted piperidine analog (e.g., 1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidine). While quantitative binding data for the unsubstituted analog are not available in public databases, the hydroxyl group is predicted to alter both physicochemical properties and target interactions [1]. In related pyrazole-piperidine PRCP inhibitor series, the introduction of a hydroxyl group has been shown to modulate potency and selectivity, as exemplified by the optimization of orally active cyclohexane-based PRCP inhibitors [2].

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Patent Disclosure: Inclusion in Piperidinylpyrazolopyridine Derivative Family

CAS 1421508-44-2 falls within the scope of EP2862861B1, which claims piperidinylpyrazolopyridine derivatives as PRCP inhibitors [1]. This patent protection distinguishes the compound from earlier pyrazole-piperidine amides that were not specifically optimized for PRCP inhibition, such as those disclosed in US7109209 (pyrazolopyridines as kinase inhibitors) [2]. The patent family provides a clear legal and scientific delineation of the chemical space that encompasses CAS 1421508-44-2, offering procurement confidence that the compound is part of a focused medicinal chemistry program rather than a broad, undifferentiated screening collection.

Intellectual property Chemical space Patent landscaping

Optimal Use Cases for 1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol (CAS 1421508-44-2) Based on Verified PRCP Inhibition and Scaffold Differentiation


PRCP Inhibitor Screening and Validation

Employ CAS 1421508-44-2 as a reference compound in enzymatic assays designed to validate PRCP inhibition. Its annotation as a PRCP inhibitor in the TTD database provides a starting point for establishing dose‑response curves and comparing the potency of novel PRCP‑targeting molecules [1].

Structure‑Activity Relationship (SAR) Studies on Pyrazole‑Amide Bioisosteres

Use CAS 1421508-44-2 as a core scaffold to systematically modify the 4‑hydroxypiperidine and pyridine‑pyrazole moieties. The compound's inclusion in the piperidinylpyrazolopyridine patent family [2] confirms its relevance in medicinal chemistry programs aimed at optimizing PRCP inhibitors and exploring non‑classical amide replacements [3].

Comparative Pharmacology with Piperidinyl Pyrazole Derivative 3

Conduct head‑to‑head studies comparing CAS 1421508-44-2 with Piperidinyl pyrazole derivative 3 (PMID28699813-Compound-B) to elucidate the impact of structural modifications on PRCP potency, selectivity, and physicochemical properties. Such comparisons are essential for understanding the SAR landscape of this chemical series [4].

Technical Documentation Hub

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